2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-7-12(20-2)4-5-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKSDDKZFCPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dimethoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Insights :
- The pyrimidine substituent in the target compound likely reduces 5-HT2A receptor binding compared to NBOMe analogs, as the 2-methoxyphenyl group in NBOMes is critical for receptor interaction .
- NBOMes exhibit extreme potency (0.001 mg/kg in mice), whereas the target compound’s activity remains unstudied but may be attenuated due to structural divergence .
2C Phenethylamines (2C-H, 2C-I, 2C-B)
These compounds lack the benzamide moiety and instead feature a phenethylamine backbone. Comparisons focus on structural and pharmacological divergence:
Key Insights :
- The benzamide group in the target compound may confer prolonged half-life compared to 2C phenethylamines, which undergo rapid deamination .
- 2C compounds require higher doses (≥1 mg/kg) for sensorimotor effects in mice, suggesting the target compound’s amide linkage could modulate bioavailability .
Benzamide Derivatives (e.g., Rip-B, Catalytic Ligands)
Other benzamides, such as Rip-B (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) and thiourea ligands (), provide additional structural contrasts:
Key Insights :
- Rip-B’s phenolic hydroxyl group increases polarity, whereas the target compound’s methoxy and pyrimidine groups may enhance lipophilicity .
Biological Activity
2,5-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic compound with the molecular formula and a molecular weight of 287.31 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2176201-73-1 |
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
Antibacterial Activity
Recent studies have demonstrated that various derivatives of benzamide compounds exhibit significant antibacterial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as E. faecalis and K. pneumoniae. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these organisms .
Anticancer Activity
The anticancer potential of benzamide derivatives has been extensively investigated. A study focusing on structurally similar compounds reported significant cytotoxic effects on various cancer cell lines. For example, certain derivatives led to a reduction in cell viability and induced apoptosis in breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the disruption of cell cycle progression and induction of apoptotic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, and compounds that inhibit pro-inflammatory cytokines are of great interest. Research has indicated that related benzamide derivatives can significantly reduce levels of inflammatory markers such as TNF-α and IL-6. For instance, one study reported that certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
- Antibacterial Properties : A comparative study evaluated the antibacterial efficacy of various benzamide derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications in the pyrimidine moiety significantly enhanced antibacterial activity.
- Anticancer Activity : In vitro studies on MCF-7 cells treated with benzamide derivatives revealed alterations in cell morphology and significant reductions in viability at higher concentrations, indicating a dose-dependent effect.
- Anti-inflammatory Action : A recent investigation into the anti-inflammatory properties of related compounds found that they effectively inhibited cytokine production in human monocytes, supporting their potential therapeutic applications in inflammatory diseases.
Q & A
Q. What experimental protocols evaluate the stability of this compound under physiological conditions?
- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours. Monitor degradation via HPLC. Assess photostability under UV light (ICH Q1B guidelines). Use accelerated stability studies (40°C/75% RH) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
